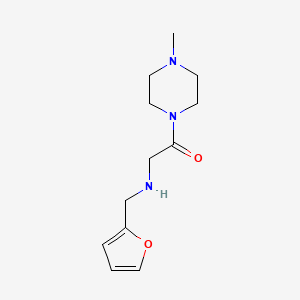
2,3,4,5-Tetrafluorobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrafluorobenzenecarboximidamide is an organic compound characterized by the presence of four fluorine atoms attached to a benzene ring and a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluorobenzenecarboximidamide typically involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maximize yield and purity. The reaction conditions are optimized to ensure efficient conversion of starting materials to the final product while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrafluorobenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboximidamide group can be oxidized or reduced to form different functional groups.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the condensation reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation and Reduction: Products include carboxylic acids, amides, or amines depending on the reaction conditions.
Condensation Reactions: Products include imines, amides, and other nitrogen-containing compounds.
Applications De Recherche Scientifique
2,3,4,5-Tetrafluorobenzenecarboximidamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrafluorobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity and selectivity for these targets. The carboximidamide group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrafluorobenzoyl Chloride: Similar in structure but contains a benzoyl chloride group instead of a carboximidamide group.
2,3,4,5-Tetrafluorobenzoic Acid: Contains a carboxylic acid group instead of a carboximidamide group.
2,3,4,5-Tetrafluorobenzamide: Contains an amide group instead of a carboximidamide group.
Uniqueness
2,3,4,5-Tetrafluorobenzenecarboximidamide is unique due to its combination of fluorine atoms and a carboximidamide group. This combination imparts distinct chemical properties, such as high electronegativity and the ability to form strong hydrogen bonds. These properties make it valuable in various applications, including the development of new materials, pharmaceuticals, and agrochemicals .
Propriétés
IUPAC Name |
2,3,4,5-tetrafluorobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H3,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGYDRLEQHDALW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2400748.png)


![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2400753.png)




![N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide](/img/structure/B2400763.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2400764.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2400769.png)

![3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2400771.png)
